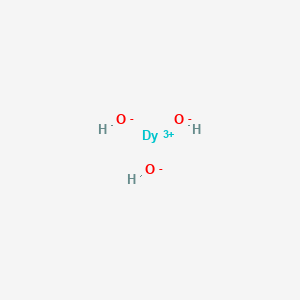

Dysprosium trihydroxide

Description

Properties

IUPAC Name |

dysprosium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVUBXCYLEFPJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.522 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308-85-6 | |

| Record name | Dysprosium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium hydroxide (Dy(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Dysprosium Trihydroxide

Homogeneous Precipitation and Co-precipitation Techniques for Dysprosium Hydroxide (B78521) Formation

Homogeneous precipitation is a widely utilized method for synthesizing uniform dysprosium oxide (Dy₂O₃) nanoparticles from a dysprosium hydroxide precursor. researchgate.netnih.gov This technique involves the slow and uniform generation of a precipitating agent within a solution containing dysprosium ions, leading to the formation of well-controlled, spherical, and amorphous dysprosium hydroxide particles. researchgate.netnih.gov Urea (B33335) is a common reagent in this process; upon heating, it decomposes to generate hydroxide ions throughout the solution, ensuring a gradual and uniform increase in pH. researchgate.net The size of the resulting particles is sensitive to parameters such as the initial concentration of dysprosium ions and the presence of certain anions like chloride, which can affect particle growth and agglomeration. nih.gov Subsequent calcination of the dysprosium hydroxide precursor at elevated temperatures, typically around 700°C, converts it into dysprosium oxide while retaining the morphology of the precursor particles. researchgate.netchemicalbook.com

Co-precipitation is another significant technique, often employed for the separation and preconcentration of other metal ions or for the synthesis of mixed-metal materials. nih.govchimicatechnoacta.runih.gov In this method, dysprosium hydroxide is precipitated along with other metal hydroxides from a solution. For instance, dysprosium(III) hydroxide has been used as a carrier for the co-precipitation of trace heavy metal ions like lead, copper, nickel, cobalt, cadmium, and manganese for their subsequent analysis. nih.gov The efficiency of this process is influenced by factors such as the amount of dysprosium(III) used, pH, and centrifugation time. nih.govnih.gov Co-precipitation has also been explored for creating mixed oxide systems, such as those containing indium and dysprosium oxides, where it has shown advantages over other methods like the glycine-nitrate method in terms of the compaction of the resulting powders. chimicatechnoacta.ru

Table 1: Comparison of Homogeneous Precipitation and Co-precipitation for Dysprosium Hydroxide

| Feature | Homogeneous Precipitation | Co-precipitation |

| Primary Goal | Synthesis of uniform, pure dysprosium hydroxide/oxide nanoparticles. researchgate.netnih.gov | Separation/preconcentration of other ions or synthesis of mixed-metal hydroxides/oxides. nih.govchimicatechnoacta.ru |

| Precipitant Generation | Slow, in-situ generation (e.g., urea decomposition). researchgate.net | Direct addition of a precipitating agent (e.g., NaOH). chemicalbook.com |

| Particle Morphology | Typically spherical and uniform. researchgate.netnih.gov | Can be less uniform, dependent on the system. |

| Key Parameters | Metal ion concentration, urea concentration, aging time, presence of certain ions. nih.gov | pH, amount of carrier (Dy³⁺), centrifugation speed, sample volume. nih.govnih.gov |

| Common Application | Precursor for pure Dy₂O₃ nanoparticles. wanfangdata.com.cn | Trace element analysis, synthesis of mixed oxides. nih.govchimicatechnoacta.ru |

Hydrothermal Synthesis of Dysprosium Trihydroxide Nanostructures

Hydrothermal synthesis is a versatile method for producing a variety of nanostructured materials, including this compound nanorods and other morphologies. iaea.orgnih.govdntb.gov.ua This technique involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel called an autoclave. nih.govd-nb.info The physicochemical properties of the solvent, which can include water, ethanol, or ethylene (B1197577) glycol, play a crucial role in determining the morphology and size of the resulting nanostructures by influencing the reactivity, solubility, and diffusion of the reagents. d-nb.info

In a typical hydrothermal synthesis of rare earth hydroxide nanorods, a rare earth precursor, such as dysprosium nitrate (B79036), is dissolved in a solvent mixture, often water and ethanol, in the presence of an organic additive like dodecylamine (B51217) (DDA). nih.gov This mixture is then heated in an autoclave, for instance at 180°C for 18 hours. d-nb.info The DDA provides a basic environment, leading to the formation of hydroxide ions and subsequent precipitation of dysprosium hydroxide. nih.gov The resulting nanostructures are then collected, washed, and dried. d-nb.info By adjusting parameters like the reaction temperature, different nanostructures can be obtained. For example, dysprosium hydroxide nanorods have been synthesized at 130°C, which can then be converted to dysprosium oxide nanorods at a higher temperature of 210°C. iaea.org This method has also been used to create nanocomposites, such as Dy₂O₃/Mn nanostructures, by introducing other metal precursors into the reaction mixture. researchgate.net

Solvothermal Routes for this compound Precursors

Solvothermal synthesis is closely related to the hydrothermal method, with the primary distinction being the use of a non-aqueous solvent. This technique is also effective for preparing dysprosium-containing precursors with controlled morphologies. For instance, dysprosium oxyhydroxide has been synthesized via a solvothermal route by dispersing dysprosium nitrate in ethylenediamine (B42938) and heating it in a Teflon-lined autoclave at 150°C for 12 hours. acs.org The resulting precursor is then washed and dried. acs.org This dysprosium oxyhydroxide can subsequently be used as a starting material for the synthesis of other dysprosium compounds, such as dysprosium hexaboride (DyB₆). acs.org

The choice of solvent and other reaction conditions in solvothermal synthesis can significantly influence the final product. For example, in the synthesis of REBCO (rare earth barium copper oxide) superconductors, solvothermal reactions using various precursors and solvents are employed to create nanoparticles with controlled sizes. google.com While not directly focused on this compound, these studies highlight the versatility of solvothermal methods in controlling the chemistry and morphology of rare earth-containing materials.

Microwave-Assisted Co-precipitation for Dysprosium-Doped Hydroxides

Microwave-assisted synthesis is a rapid and energy-efficient method that can be combined with co-precipitation to produce dysprosium-doped materials. While specific research on microwave-assisted co-precipitation of pure this compound is not extensively detailed in the provided results, the principles can be inferred from related syntheses. For example, microwave-assisted methods have been used in the synthesis of basic mixed oxides from hydrotalcites, which involves a precipitation step. epa.gov

In the context of dysprosium-doped hydroxides, a microwave-assisted approach would involve dissolving dysprosium salts and the host material's precursor salts in a suitable solvent. A precipitating agent would then be added, and the solution would be subjected to microwave irradiation. The rapid and uniform heating provided by microwaves can lead to faster reaction kinetics and potentially different particle morphologies compared to conventional heating methods. This technique offers a promising avenue for the efficient production of dysprosium-doped hydroxides for applications such as phosphors and catalysts.

Controlled Crystal Growth and Morphological Engineering

The morphology of this compound crystals, and consequently the resulting dysprosium oxide, is a critical factor that influences their physical and chemical properties. mdpi.com Controlled crystal growth and morphological engineering aim to tailor the shape and size of crystals by manipulating the synthesis conditions. nih.gov The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. mdpi.com

In the context of dysprosium compounds, the transformation of an amorphous precursor, such as amorphous dysprosium carbonate, can be controlled to produce different morphologies. researchgate.net The crystallization of this amorphous phase can lead to the formation of one-dimensional and three-dimensional structures through a process of dissolution and recrystallization, following Ostwald's rule of stages. researchgate.net By carefully controlling parameters like temperature and supersaturation during this transformation, it is possible to engineer the morphology of the final crystalline product. researchgate.net

Table 2: Factors Influencing Crystal Morphology of this compound

| Factor | Influence on Crystal Growth | Example |

| Solvent | Affects solubility, diffusion, and interaction with crystal faces. d-nb.info | The use of water, ethanol, or ethylene glycol can lead to different nanostructure morphologies. d-nb.info |

| Temperature | Influences reaction kinetics and can drive phase transformations. iaea.orgmdpi.com | Hydrothermal synthesis at 130°C yields Dy(OH)₃ nanorods, while 210°C leads to Dy₂O₃ nanorods. iaea.org |

| Additives | Can selectively bind to crystal faces, inhibiting their growth. nih.gov | Dodecylamine (DDA) acts as a structure-directing agent in the hydrothermal synthesis of nanorods. nih.gov |

| Precursor | The nature of the starting material can dictate the transformation pathway. researchgate.net | The controlled crystallization of amorphous dysprosium carbonate can yield various morphologies. researchgate.net |

| Supersaturation | Drives the nucleation and growth processes. mdpi.com | Controlling supersaturation is crucial for obtaining well-defined crystals. mdpi.com |

Structural and Morphological Elucidation of Dysprosium Trihydroxide

High-Pressure X-ray Diffraction Studies of Dysprosium Hydride Phases

While direct high-pressure X-ray diffraction (XRD) studies specifically on dysprosium trihydroxide are not extensively documented in the provided results, significant research has been conducted on related dysprosium compounds, particularly dysprosium trihydride (DyH₃), at extreme pressures. utexas.edu These studies offer insights into the behavior of dysprosium-based materials under compression.

Research on DyH₃ using laser-heated diamond anvil cells has revealed a series of structural phase transitions at high pressures. utexas.edu Theoretical calculations predicted a phase transition sequence of P3̅c1 → Imm2 → Fm3̅m → Pnma → P6₃/mmc at pressures of 11, 35, 135, and 194 GPa, respectively. utexas.edu Experimental observations confirmed that the Fm3̅m phase of DyH₃ is stable at pressures from 17 GPa up to 100 GPa and at temperatures reaching approximately 2000 K. utexas.edu Upon decompression, both the P3̅c1 and Fm3̅m phases were recovered under ambient conditions. utexas.edu

These high-pressure studies on dysprosium hydrides are relevant as they demonstrate the structural transformations dysprosium compounds can undergo. utexas.edu The stability of the cubic Fm3̅m phase at high pressure is a common feature among rare-earth trihydrides and is considered a precursor for synthesizing polyhydrides with higher hydrogen content. utexas.edu Although this research focuses on the hydride, it underscores the complex phase diagrams that can be expected for other dysprosium compounds like the trihydroxide under similar high-pressure conditions. utexas.edulumenlearning.comlibretexts.org

Powder X-ray Diffraction for Phase Purity and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for confirming the successful synthesis, crystalline nature, and phase purity of this compound. springernature.comwikipedia.org In various synthesis methods, PXRD patterns are used to identify the crystalline structure of the resulting material.

For instance, Dy(OH)₃ synthesized via hydrothermal methods typically exhibits a hexagonal crystal structure. nih.govresearchgate.net The diffraction peaks observed in the PXRD patterns can be indexed to a pure hexagonal phase, often with the space group P6₃/m, confirming the absence of impurity phases. researchgate.netacs.org One study identified a hexagonal phase of Dy(OH)₃ corresponding to the JCPDS card number 19-0430. researchgate.netresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity; sharp peaks indicate a high degree of crystallinity. kashanu.ac.ir

The average crystallite size of the nanoparticles can be calculated from the broadening of the diffraction peaks using the Scherrer equation. researchgate.net For example, in one synthesis of doped lanthanum hydroxide (B78521) nanophosphors, the average crystallite size was calculated to be around 20.5 nm. researchgate.net Similarly, studies on other rare-earth hydroxides like La(OH)₃, Pr(OH)₃, and Nd(OH)₃ also confirm a hexagonal phase with high crystallinity and purity through PXRD analysis. acs.org

| Compound | Crystal System | Space Group | JCPDS File No. | Reference |

|---|---|---|---|---|

| Dy(OH)₃ | Hexagonal | P6₃/m (typical) | 19-0430 | acs.orgresearchgate.netresearchgate.net |

| La(OH)₃ | Hexagonal | P6₃/m | 36-1481 | acs.org |

| Pr(OH)₃ | Hexagonal | P6₃/m | 45-0086 | acs.org |

| Nd(OH)₃ | Hexagonal | P6₃/m | 70-0215 | acs.org |

Electron Microscopy for Morphological Characterization (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and size of this compound nanostructures. researchgate.netiaea.org These techniques reveal a variety of shapes depending on the synthesis conditions.

Hydrothermal synthesis methods have been shown to produce Dy(OH)₃ with distinct morphologies such as nanotubes and nanorods. nih.govresearchgate.net In one study, Dy(OH)₃ nanotubes with high aspect ratios of up to 50 were synthesized. nih.gov Another synthesis yielded nanorods that were found to have grown along the geochemsoc.org direction. researchgate.net TEM analysis, including selected-area electron diffraction (SAED) and high-resolution TEM (HR-TEM), can confirm the single-crystal nature of these nanostructures. nih.govresearchgate.net

Other research has reported the formation of Dy(OH)₃ nanoparticles via hydrothermal processing of dysprosium oxide (Dy₂O₃) nanoparticles. researchgate.netiaea.org The resulting morphology can range from irregular, non-uniform particles to aggregated nanostructures. researchgate.netresearchgate.net For example, one study noted irregular multilateral shapes of 1.5-2 μm, while another observed aggregated nanoparticles. researchgate.netresearchgate.net

| Morphology | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Nanotubes | Hydrothermal | High aspect ratio (up to 50), single-crystal nature. | nih.gov |

| Nanorods | Hydrothermal | Grown along the geochemsoc.org direction, single-crystal. | researchgate.net |

| Nanoparticles | Hydrothermal from Dy₂O₃ | Synthesized from precursor nanoparticles. | researchgate.netiaea.org |

| Aggregated/Irregular | Microwave Co-precipitation | Non-uniform and irregular shaped particles observed via SEM. | researchgate.net |

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a critical technique for determining the specific surface area of porous materials by measuring gas adsorption. anton-paar.commatestlabs.com This information is vital for applications where surface reactions are important, such as catalysis and adsorption.

While specific BET surface area values for this compound were not found in the provided search results, the technique is widely applied to related materials. For example, activated carbons, which are used for the adsorption of dysprosium ions from aqueous solutions, can exhibit very high BET surface areas, with one potassium hydroxide-activated carbon material reaching 2330 m²/g. dntb.gov.uaresearchgate.net Porous materials are generally classified by pore size: microporous (<2 nm), mesoporous (2-50 nm), and macroporous (>50 nm). diva-portal.orgnih.gov The BET analysis provides the total specific surface area, which includes the area within these pores. anton-paar.com

The analysis involves degassing the sample to remove impurities and then measuring the amount of an inert gas, typically nitrogen, that adsorbs to the surface at cryogenic temperatures. numberanalytics.com The data is used to calculate the monolayer volume, which in turn allows for the determination of the specific surface area. numberanalytics.com For this compound nanostructures, a higher surface area would be expected for materials with smaller particle sizes and higher porosity, such as nanotubes or porous aggregates. researchgate.net

Crystal Structure Prediction and Phase Diagram Calculations

Computational methods, such as those based on density functional theory (DFT), are increasingly used to predict the crystal structures and phase diagrams of materials under various conditions. mdpi.comaps.orgwarwick.ac.uk These theoretical approaches complement experimental work by providing insights into phase stability and transformation pathways. aps.org

For dysprosium compounds, ab initio evolutionary crystal structure prediction has been successfully applied to dysprosium trihydride (DyH₃) at high pressures. utexas.edu These calculations predicted a complex phase diagram with multiple structural transitions, which were then partly verified by high-pressure XRD experiments. utexas.edu The calculations showed a sequence of stable phases: P3̅c1 → Imm2 → Fm3̅m → Pnma → P6₃/mmc, with increasing pressure up to 220 GPa. utexas.edu

Similar computational approaches can be applied to this compound to predict its behavior under pressure or temperature changes. warwick.ac.uk A phase diagram graphically represents the stable physical states of a substance under specific conditions of pressure and temperature. lumenlearning.comlibretexts.orgbccampus.ca By calculating the enthalpy of various potential crystal structures as a function of pressure, a theoretical phase diagram can be constructed. utexas.edu For DyH₃, the relative enthalpies of the predicted phases were plotted to determine the transition pressures. utexas.edu Such theoretical investigations are invaluable for guiding experimental synthesis and understanding the fundamental properties of this compound.

Electronic Structure and Bonding in Dysprosium Trihydroxide Systems

Electronic Band Structure Calculations (DFT+U, APW+lo Approaches)

The electronic band structure of dysprosium compounds is often investigated using sophisticated computational methods to accurately model the effects of strongly correlated electrons. Among the most effective techniques are Density Functional Theory (DFT) with a Hubbard U correction (DFT+U) and the Augmented Plane Wave plus local orbitals (APW+lo) method. utexas.eduaps.org

The DFT+U approach is a cost-effective method for correcting self-interaction errors that arise in standard DFT calculations when describing the correlated electronic states typical of lanthanides. arxiv.org This correction is crucial for accurately predicting material properties like band gaps. arxiv.org For instance, in studies of dysprosium trihydride (DyH3) under high pressure, electronic band structure calculations were performed using the DFT+U approach to account for the 4f states. utexas.edu The selection of the Hubbard U parameter can be tuned to match experimental results, though nonempirical, self-consistent methods are also used to enhance predictive accuracy. arxiv.orgarxiv.org

The full-potential APW+lo method, as implemented in codes like WIEN2k and Elk, is another powerful tool for calculating the properties of solids containing dysprosium. utexas.edunih.gov This all-electron method provides a highly accurate treatment by dividing the unit cell into atomic spheres and an interstitial region, using different basis sets for each. wien2k.at The APW+lo method is noted for its efficiency and accuracy, often converging faster than older methods like Linearized Augmented Plane Wave (LAPW). nih.govfu-berlin.de It has been successfully used to study the electronic structure of various dysprosium compounds, including intermetallics like DyZn and DyRh, revealing the nature of their conduction electrons and the density of states. utexas.eduaps.org A mixed (L)APW+lo scheme can also be employed, where physically important orbitals are treated with APW+lo and other orbitals with LAPW for optimized performance. fu-berlin.de

Influence of 4f States on Electronic Properties in Dysprosium Compounds

The electronic properties of dysprosium compounds are profoundly influenced by the behavior of the 4f electrons. Dysprosium's neutral atomic electron configuration is [Xe] 4f¹⁰6s². webelements.comperiodic-table.orgshef.ac.uk In its common +3 oxidation state, the Dy³⁺ ion has a 4f⁹ configuration, leading to a large number of unpaired electrons and, consequently, a high magnetic susceptibility. rsc.org

Computational studies on dysprosium systems demonstrate that the inclusion of the 4f states in electronic structure calculations is critical. In the case of DyH3, including the 4f states within the DFT+U framework leads to significant changes in the calculated electronic properties. utexas.edu Specifically, it was observed that more dysprosium d-states cross the Fermi level and exhibit increased overlap with the hydrogen 1s states, altering the material's conductive character. utexas.edu The strong correlation associated with these localized 4f electrons necessitates methods beyond standard DFT, such as DFT+U or dynamical mean-field theory, to avoid incorrect predictions of metallic behavior in insulating materials.

The 4f electrons are also responsible for the rich optical properties of dysprosium(III) complexes. acs.org Transitions within the 4f shell, though formally forbidden, give rise to characteristic sharp absorption and emission lines. acs.org The primary luminescent state in Dy(III) is typically the ⁴F₉/₂ state. acs.org

Analysis of Dy-H Bond Distances and Coordination Geometries

While dysprosium trihydroxide features Dy-O-H bonding, the analysis of Dy-H interactions in related compounds like dysprosium hydrides provides valuable insight into the coordination environment of the dysprosium ion. High-pressure studies combined with crystal structure prediction methods have been used to explore the phase diagram of DyH3. utexas.edu These calculations have predicted several stable phases with distinct coordination geometries and Dy-H bond distances. utexas.edu

For example, in the cubic Fm-3m phase of DyH3, which is experimentally observed to be stable from 17 to 100 GPa, the dysprosium atoms occupy the 4a Wyckoff position, while hydrogen atoms occupy both 8c and 4b positions. utexas.edu The coordination environment and interatomic distances are key determinants of the electronic and physical properties of the material. The analysis of coordination geometry is not limited to simple hydrides; in complex dysprosium-based single-molecule magnets, the geometry around the Dy(III) center, including bond angles like O–Dy–O and N–Dy–N, deviates from ideal symmetries, which significantly impacts the magnetic behavior. rsc.org In some dysprosocenium complexes, the average Dy-centroid distance is a key structural parameter. nih.gov

| Pressure Range (GPa) | Space Group | Coordination Detail |

|---|---|---|

| 0 - 11 | P-3c1 | Initial ambient pressure phase. |

| 11 - 35 | Imm2 | Intermediate pressure phase. |

| 35 - 135 | Fm-3m | Cubic phase with 4 formula units/cell. |

| 135 - 194 | Pnma | Higher pressure orthorhombic phase. |

| > 194 | P6₃/mmc | Hexagonal phase with 6 formula units/cell. |

Computational Determination of Electronic Structure without Symmetry Idealization

For complex dysprosium molecules, particularly those studied as single-molecule magnets (SMMs), idealizing the symmetry of the coordination sphere around the lanthanide ion can lead to misleading results. nih.govresearchgate.net Therefore, modern computational approaches focus on determining the electronic structure and magnetic properties based on the experimentally determined, often low-symmetry, crystal structure. nih.govresearchgate.net

Ab initio calculations are employed to obtain a comprehensive picture of the electronic structure without imposing a higher symmetry than is actually present. nih.govresearchgate.net This methodology involves fitting experimental data from techniques like luminescence, Far-Infrared Spectroscopy, and Magnetic Circular Dichroism to a full single-ion plus crystal field Hamiltonian. nih.govresearchgate.net This process allows for the determination of eigenstates and crystal field parameters that accurately reflect the real molecular structure. nih.gov Studies have shown that discussing the impact of a stepwise symmetry idealization on the modeling of experimental data highlights the importance of the non-idealized approach for correctly interpreting the magnetic anisotropy and relaxation dynamics of dysprosium complexes. nih.govresearchgate.net

Investigation of Kramers Doublets and Crystal Field Parameters in Dysprosium(III) Complexes

As a Kramers ion (having an odd number of electrons), the Dy³⁺ ion's electronic states in the absence of a magnetic field must be at least doubly degenerate. rsc.orgaps.org These degenerate pairs are known as Kramers doublets. The crystal field (CF), which is the electrostatic field created by the surrounding ligands, lifts the degeneracy of the free-ion energy levels, splitting the ground term multiplet (⁶H₁₅/₂) into a series of Kramers doublets. nih.govaps.org

The energies and wavefunctions of these Kramers doublets determine the magnetic properties of the complex. nih.gov The ground state is a Kramers doublet, and its properties, along with the energy separation to the first excited doublet, are crucial for designing effective single-molecule magnets. nih.govbohrium.com The splitting of the ground state multiplet can be significant, on the order of 1800 cm⁻¹ in some complexes. nih.gov

Crystal field parameters (CFPs) quantify the interaction between the Dy³⁺ ion and the ligand field. These parameters can be derived by fitting experimental spectroscopic and magnetic data to a model Hamiltonian. nih.govaps.org For example, in studies of dysprosium garnets, absorption, emission, and Zeeman-effect measurements were used to derive a set of CFPs for the D₂ symmetry sites occupied by the dysprosium ions. aps.org These calculations consider the full Hamiltonian and the mixing of different J states by the crystal field, leading to a satisfactory agreement between experimental and calculated energy levels. aps.org

| Kramers Doublet (KD) | Energy (cm⁻¹) | Primary M_J Contribution |

|---|---|---|

| 1 (Ground State) | 0 | ±15/2 |

| 2 | ~400 | ±13/2 |

| 3 | ~750 | ±11/2 |

| 4 | ~1050 | ±9/2 |

Spectroscopic Characterization and Analysis of Dysprosium Trihydroxide

Fourier Transform Infrared Spectroscopy (FT-IR) for Molecular Bonding and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups and characterize the molecular bonding within dysprosium trihydroxide. The FT-IR spectrum of Dy(OH)₃ exhibits distinct absorption bands that are characteristic of its structure.

A broad and strong absorption band is typically observed in the region of 3610 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups in the Dy(OH)₃ crystal lattice. peerj.com The presence of this band confirms the hydroxide (B78521) nature of the compound. Another significant peak appears around 1630 cm⁻¹, which is assigned to the H-O-H bending vibration of adsorbed water molecules, indicating the hygroscopic nature of the material or the presence of water in its coordination sphere. researchgate.net

Furthermore, the region below 1000 cm⁻¹ contains bands corresponding to the Dy-O-H bending vibrations and Dy-O stretching modes. For instance, a characteristic peak for REE-O-H (Rare Earth Element) bending vibrations is noted around 653 cm⁻¹. researchgate.net In studies of dysprosium oxide (Dy₂O₃) nanoparticles, which can be formed from the decomposition of Dy(OH)₃, characteristic absorption bands for the cubic phase of Dy₂O₃ appear at approximately 557.40 cm⁻¹ and 438.94 cm⁻¹. researchgate.net The positions and intensities of these bands can be influenced by factors such as crystallinity, particle size, and the presence of impurities.

Table 1: Characteristic FT-IR Absorption Bands for Dysprosium Hydroxide and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3610 | O-H stretching in Dy(OH)₃ | peerj.com |

| ~1630 | H-O-H bending of adsorbed water | researchgate.net |

| ~653 | REE-O-H bending | researchgate.net |

| 557.40 | Dy-O stretching (cubic Dy₂O₃) | researchgate.net |

| 438.94 | Dy-O stretching (cubic Dy₂O₃) | researchgate.net |

Diffuse Reflectance Spectroscopy for Optical Band Gap Estimation

Diffuse Reflectance Spectroscopy (DRS) is employed to determine the optical band gap of this compound. This technique measures the light reflected from the sample over a range of wavelengths. The collected data can be transformed into an equivalent absorption spectrum using the Kubelka-Munk function.

From the transformed spectrum, the optical band gap (Eg) can be estimated by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The linear portion of the plot is extrapolated to the energy axis to determine the band gap value.

For dysprosium-containing materials, the optical band gap can vary. For instance, dysprosium carbonate (Dy₂(CO₃)₃) nanomaterials have shown an optical band gap in the range of approximately 3.75–4.1 eV. researchgate.net Upon calcination to form dysprosium oxide (Dy₂O₃), the band gap is reported to be in the range of ~4.26-4.80 eV. researchgate.netresearchgate.net Studies on Y(OH)₃, a compound with a similar structure, have reported band gaps around 4.10-4.23 eV, which can be influenced by synthesis conditions. peerj.com

Table 2: Optical Band Gap Values for Dysprosium and Related Compounds

| Compound | Optical Band Gap (eV) | Reference |

| Dy₂(CO₃)₃ | ~3.75 - 4.1 | researchgate.net |

| Dy₂O₃ | ~4.26 - 4.80 | researchgate.netresearchgate.net |

| Y(OH)₃ | ~4.10 - 4.23 | peerj.com |

Absorption and Emission Spectra for Luminescence Characteristics

The luminescence properties of this compound are of significant interest due to the characteristic f-f electronic transitions of the Dy³⁺ ion. The absorption and emission spectra provide detailed information about the energy levels and the efficiency of the luminescence process.

The absorption spectrum of Dy³⁺ ions typically shows several sharp peaks corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. knu.ac.kr The emission spectrum, upon excitation, is characterized by distinct emission bands in the visible region. The most prominent emissions are typically a blue emission around 480-490 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and a strong yellow emission around 570-580 nm, attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ hypersensitive transition. nih.govacs.org A weaker red emission may also be observed around 660-680 nm (⁴F₉/₂ → ⁶H₁₁/₂ transition). nih.gov

The relative intensities of the blue and yellow emissions can be influenced by the local symmetry of the Dy³⁺ ion in the crystal lattice. The ratio of the yellow to blue intensity (Y/B ratio) is often used as a probe for the coordination environment. Photoluminescence measurements on dysprosium carbonate nanoparticles have shown emission peaks around 17,540 cm⁻¹ (570 nm) and 20,700 cm⁻¹ (483 nm), corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. nih.gov The luminescence of Dy³⁺ is known to be quenched by high-frequency vibrations, such as those from O-H oscillators in water molecules, which can affect the quantum yield. acs.org

Table 3: Prominent Emission Bands of Dy³⁺ in Various Matrices

| Transition | Wavelength Range (nm) | Color | Reference |

| ⁴F₉/₂ → ⁶H₁₅/₂ | 480 - 490 | Blue | nih.govacs.org |

| ⁴F₉/₂ → ⁶H₁₃/₂ | 570 - 580 | Yellow | nih.govacs.org |

| ⁴F₉/₂ → ⁶H₁₁/₂ | 660 - 680 | Red | nih.gov |

Time-Resolved Laser-Induced Fluorescence Spectroscopy

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a powerful technique for studying the dynamics of excited states in luminescent materials like dysprosium compounds. TRLFS measures the decay of fluorescence intensity over time after excitation with a short laser pulse. This provides information on the fluorescence lifetime of the excited states, which is sensitive to the local chemical environment and non-radiative decay processes. nih.gov

The fluorescence lifetime of the Dy³⁺ ion can be significantly affected by the presence of quenching species, such as water molecules, in its coordination sphere. By analyzing the decay kinetics, one can gain insights into the structure of the luminescent center and the mechanisms of energy transfer and quenching. acs.org For instance, studies on dysprosium atoms in superfluid helium have used TRLFS to investigate their time evolution and optical pumping into metastable states. aps.org While specific TRLFS data for Dy(OH)₃ is not abundant in the provided results, the principles of the technique are broadly applicable to understanding its luminescence dynamics. nih.govnih.gov

Far Infrared and Magnetic Circular Dichroism Spectroscopies

Far Infrared (FIR) spectroscopy probes the low-frequency vibrational modes in a material, such as lattice vibrations and heavy atom skeletal modes. For this compound, FIR spectroscopy can provide additional information about the Dy-O lattice vibrations, complementing the data from mid-infrared FT-IR.

Magnetic Circular Dichroism (MCD) spectroscopy is a magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. MCD is particularly useful for studying the electronic structure of paramagnetic species like the Dy³⁺ ion. rsc.org It provides detailed information about the ground and excited electronic states, including the determination of their magnetic properties and the splitting of energy levels (Zeeman effect). rsc.orgrsc.org

In dysprosium-containing compounds, MCD has been used to probe the magnetic coupling between dysprosium and other metal ions in polynuclear complexes. acs.orgaps.org The technique can provide element-specific magnetization data, allowing for a detailed understanding of the magnetic anisotropy and interactions within the material. aps.orgcsic.es

Raman Microscopy in Dysprosium Systems

Raman microscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It is based on the inelastic scattering of monochromatic light from a laser source. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can be used to identify the crystalline phases and molecular structure of materials. nih.gov

For this compound, Raman spectroscopy can be used to characterize the vibrational modes of the Dy-OH and O-H bonds. Studies on Dy(OH)₃ have identified a prominent Raman band at 3598 cm⁻¹ with a shoulder at 3612 cm⁻¹, arising from the O-H stretching modes. researchgate.net The three most prominent Raman bands related to the Dy-OH bond are observed at approximately 312 cm⁻¹ (A_g), 394 cm⁻¹ (A_g or E_2g) with a shoulder at 406 cm⁻¹, and 501 cm⁻¹ (E_1g). researchgate.net In-situ Raman spectroscopy has also been employed to study the speciation of dysprosium in aqueous solutions under hydrothermal conditions, providing insights into the formation of Dy-O and Dy-Cl complexes. rsc.org

Table 4: Prominent Raman Bands for Dysprosium Hydroxide

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3598 (shoulder at 3612) | O-H stretching | researchgate.net |

| 312 | A_g (Dy-OH bond) | researchgate.net |

| 394 (shoulder at 406) | A_g or E_2g (Dy-OH bond) | researchgate.net |

| 501 | E_1g (Dy-OH bond) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Relaxometry of Dysprosium Oxide Nanoparticles

Nuclear Magnetic Resonance (NMR) relaxometry is a technique that measures the relaxation rates of nuclear spins, typically protons in water, in the presence of a paramagnetic substance. Dysprosium-containing nanoparticles, such as dysprosium oxide (Dy₂O₃), are effective T₂ (transverse) relaxation agents due to the large magnetic moment of the Dy³⁺ ion. researchgate.netnih.gov

NMR relaxometry studies on Dy₂O₃ nanoparticles have shown that they significantly shorten the transverse relaxation time of water protons. researchgate.netnih.gov The transverse relaxivity (r₂) is a measure of the efficiency of a contrast agent in enhancing T₂ relaxation. The relaxation mechanism for dysprosium oxide particles is primarily governed by the diffusion of water protons around the magnetized nanoparticles. researchgate.netnih.gov The transverse relaxation rate (1/T₂) has been observed to increase quadratically with the magnetic field strength for dysprosium oxide nanoparticles. researchgate.netnih.gov This property makes them potential candidates for use as T₂ contrast agents in magnetic resonance imaging (MRI). mdpi.com

Luminescence Research on Dysprosium Trihydroxide and Dysprosium Iii Luminescent Systems

Mechanisms of Luminescence in Dysprosium(III) Compounds (Antenna Effect, Energy Transfer)

The luminescence of Dysprosium(III) (Dy³⁺) compounds is a widely studied phenomenon, primarily driven by a mechanism known as the "antenna effect". bohrium.comacs.orgrsc.org This process is crucial because the f-f electronic transitions of lanthanide ions like Dy³⁺ are Laporte-forbidden, leading to very low molar extinction coefficients and consequently weak direct excitation. rsc.org The antenna effect circumvents this limitation by utilizing organic ligands that are coordinated to the central Dy³⁺ ion. These ligands act as "antennas" by absorbing light energy efficiently and transferring it to the metal center, which then emits its characteristic luminescence. bohrium.comacs.orgrsc.org

The generally accepted mechanism for this energy transfer involves several key steps:

Photoexcitation of the Ligand : The process begins with the organic ligand absorbing photons, which excites its electrons from the ground singlet state (S₀) to a higher singlet excited state (S₁). rsc.orgresearchgate.net

Intersystem Crossing (ISC) : The excited ligand then undergoes intersystem crossing, a non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). rsc.orgresearchgate.net This process is favored due to the longer lifetime of the triplet state.

Energy Transfer (ET) : The energy is then transferred from the triplet state of the ligand to the resonant energy levels of the Dy³⁺ ion. researchgate.netresearchgate.net For this transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. researchgate.net In the case of Dy³⁺, the primary accepting and emitting state is the ⁴F₉/₂ level. acs.orgresearchgate.net

Luminescence of the Dy³⁺ Ion : Finally, the excited Dy³⁺ ion relaxes by emitting photons, resulting in its characteristic luminescence. researchgate.net The emission spectrum of Dy³⁺ typically features distinct bands, most prominently a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow emission around 572-575 nm (⁴F₉/₂ → ⁶H₁₃/₂). researchgate.netacs.org

Photophysical Property Analysis: Quantum Efficiency and Decay Time

The photophysical properties of Dysprosium(III) luminescent systems are quantitatively evaluated using key parameters such as luminescence quantum efficiency (or quantum yield) and decay time (or lifetime). These parameters provide insights into the efficiency of the luminescence process and the dynamics of the excited state.

Luminescence Quantum Efficiency (η) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of converting absorbed light into emitted light. The quantum efficiency of Dy³⁺ complexes can be influenced by several factors, including the efficiency of the energy transfer from the ligand and the presence of non-radiative decay pathways that quench the luminescence. For instance, high-frequency oscillators like O-H or C-H bonds in the coordination sphere can deactivate the excited state of the Dy³⁺ ion non-radiatively, thus reducing the quantum yield. acs.orgresearchgate.net

Decay Time (τ) , also known as luminescence lifetime, is the average time the Dy³⁺ ion spends in the excited state before returning to the ground state. It is another critical parameter for characterizing luminescent materials. The decay curve of a luminescent species often follows a single exponential decay, from which the time constant can be calculated. acs.org For the complex Dy(PM)₃(TP)₂, the decay time for the ⁴F₉/₂ → ⁶H₁₃/₂ transition at 572 nm was measured to be 7.24 µs. acs.org In another study, the luminescence decay time of the same transition for [C₁₂mim]₃[DyBr₆] was found to be 47 µs at room temperature. acs.org The decay time is sensitive to the local environment of the Dy³⁺ ion and can be shortened by quenching processes.

| Parameter | Value | Reference |

| Overall Fluorescence Quantum Yield (η) | 0.035 (3.5%) | acs.org |

| Decay Time (τ) | 7.24 µs | acs.org |

Tuning Luminescence Properties via Ligand Design and Host Matrices

The luminescence properties of Dysprosium(III) systems, such as emission intensity, color, and quantum yield, can be systematically tuned through careful ligand design and the selection of appropriate host matrices. bohrium.comresearchgate.net

Ligand Design: The organic ligand plays a pivotal role in the antenna effect, and its structure can be modified to optimize the luminescence output. bohrium.com An effective ligand should possess a high absorption cross-section in the desired excitation range and an appropriate triplet state energy level to facilitate efficient energy transfer to the Dy³⁺ ion. rsc.orgresearchgate.net Furthermore, the ligand can be designed to shield the central Dy³⁺ ion from non-radiative deactivators. A key strategy is to replace water molecules, which are known quenchers of lanthanide luminescence due to their high-energy O-H vibrations, with other coordinating groups. acs.org For example, in the complex Dy(PM)₃(TP)₂, triphenyl phosphine (B1218219) oxide (TP) was introduced as a neutral ligand to displace water molecules from the coordination sphere, thereby enhancing the luminescence of the Dy³⁺ ion. acs.org

Host Matrices: The matrix in which the Dy³⁺ ion is embedded also has a profound impact on its luminescent properties. recentscientific.combohrium.comdbc.wroc.pl The host can be a crystalline material, a glass, or a polymer. The local symmetry around the Dy³⁺ ion, which is dictated by the host matrix, influences the probabilities of the electronic transitions. recentscientific.com The hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ yellow emission is particularly sensitive to the ligand environment and the symmetry of the coordination site. recentscientific.com In contrast, the ⁴F₉/₂ → ⁶H₁₅/₂ blue emission is relatively insensitive to the host environment. recentscientific.com This differential sensitivity allows for the tuning of the yellow-to-blue (Y/B) emission intensity ratio by changing the host matrix. recentscientific.com By adjusting this ratio, it is possible to achieve different emission colors, including white light. researchgate.netbohrium.com

In some cases, the host matrix itself can act as a sensitizer (B1316253) for the Dy³⁺ ion. acs.orgdbc.wroc.pl For instance, in a silica (B1680970) xerogel doped with Gd₁.₆Dy₀.₄(WO₄)₃, energy transfer from the tungstate (B81510) (WO₄²⁻) group to the Dy³⁺ ion was observed, leading to an enhanced yellow emission. dbc.wroc.pl Similarly, in the ionic liquid crystal [C₁₂mim]₃[DyBr₆], the imidazolium (B1220033) cation appears to function as a sensitizer for the Dy³⁺ emission. acs.org

Electroluminescence Studies of Dysprosium Complexes

Electroluminescence (EL) is the phenomenon of light emission from a material in response to the passage of an electric current. Dysprosium(III) complexes have been investigated for their potential applications in organic light-emitting diodes (OLEDs) due to their characteristic sharp emission bands. researchgate.netpsu.edu

A notable example is the study of an electroluminescent device fabricated using the dysprosium complex Dy(PM)₃(TP)₂. researchgate.netacs.org A multi-layered device structure was employed: ITO/CuPc (15 nm)/Dy complex (70 nm)/BCP (20 nm)/AlQ (30 nm)/LiF (1 nm)/Al (100 nm). researchgate.netacs.org In this architecture, ITO serves as the transparent anode, CuPc as the hole injection layer, the Dy complex as the emitting layer, BCP as the hole-blocking and electron-transporting layer, AlQ as the electron-transporting and emitting layer, and LiF/Al as the cathode.

The electroluminescence spectrum of this device was found to be identical to its photoluminescence spectrum, exhibiting the characteristic emissions of the Dy³⁺ ion. researchgate.netacs.org These emissions consist of a blue band at approximately 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow band at 572 nm (⁴F₉/₂ → ⁶H₁₃/₂). researchgate.netacs.org The Commission Internationale de L'Eclairage (CIE) coordinates for the photoluminescence of this complex were calculated to be x = 0.35 and y = 0.40, placing it in the white region of the chromaticity diagram. acs.org This suggests that by tuning the relative intensities of the blue and yellow emissions, white light emission can be achieved. researchgate.net

The performance of the optimized device was reported with the following metrics:

Maximum Brightness: 524 cd/m²

Current Efficiency: 0.73 cd/A

Power Efficiency: 0.16 lm/W

These results represented a significant improvement over previously published data for dysprosium-based OLEDs. researchgate.netacs.org The research demonstrated the potential of Dy³⁺ complexes in the fabrication of electroluminescent devices, particularly for applications requiring white light emission. researchgate.net

| Parameter | Value | Reference |

| Maximum Brightness | 524 cd/m² | researchgate.netacs.org |

| Current Efficiency | 0.73 cd/A | researchgate.netacs.org |

| Power Efficiency | 0.16 lm/W | researchgate.netacs.org |

Reactivity and Reaction Mechanisms of Dysprosium Trihydroxide

Acid-Base Reactions and Salt Formation from Dysprosium Trihydroxide

This compound, Dy(OH)₃, exhibits basic properties and readily reacts with acids in neutralization reactions to form dysprosium(III) salts and water. wikipedia.orgontosight.ai This reactivity is a fundamental characteristic of metal hydroxides. The general reaction involves the trivalent dysprosium ion (Dy³⁺) and can be represented as:

Dy(OH)₃ + 3 H⁺ → Dy³⁺ + 3 H₂O wikipedia.org

This process is utilized in the synthesis of various dysprosium compounds. For instance, dissolving this compound in specific acids yields the corresponding dysprosium salt. The reaction with hydrochloric acid (HCl) produces dysprosium(III) chloride, while sulfuric acid (H₂SO₄) yields dysprosium(III) sulfate (B86663). brainly.compilgaardelements.comperiodic-table.com Similarly, reacting dysprosium(III) hydroxide (B78521) with carbonic acid (H₂CO₃) can form dysprosium(III) carbonate. ontosight.ai This straightforward acid-base chemistry is a common method for preparing soluble dysprosium salts, which serve as precursors for other materials. periodic-table.comwikipedia.orgchemistrycool.com The historical isolation of dysprosium by Paul Émile Lecoq de Boisbaudran involved dissolving dysprosium oxide in acid and subsequently precipitating the hydroxide with ammonia (B1221849), highlighting the central role of these acid-base reactions. periodic-table.comwikipedia.org

Table 1: Salt Formation Reactions from this compound

| Reactant Acid | Chemical Formula | Resulting Dysprosium Salt | Salt Formula | Reference |

|---|---|---|---|---|

| Hydrochloric Acid | HCl | Dysprosium(III) Chloride | DyCl₃ | brainly.com |

| Sulfuric Acid | H₂SO₄ | Dysprosium(III) Sulfate | Dy₂(SO₄)₃ | pilgaardelements.comperiodic-table.com |

| Carbonic Acid | H₂CO₃ | Dysprosium(III) Carbonate | Dy₂(CO₃)₃ | ontosight.ai |

| Nitric Acid | HNO₃ | Dysprosium(III) Nitrate (B79036) | Dy(NO₃)₃ | ontosight.ai |

Thermal Decomposition Pathways of this compound to Oxo-Hydroxides and Oxides

When subjected to elevated temperatures, this compound undergoes a multi-step thermal decomposition process. This involves dehydration, leading first to the formation of dysprosium oxo-hydroxide (DyOOH) and subsequently to dysprosium(III) oxide (Dy₂O₃). wikipedia.orgwikipedia.org This decomposition pathway is a characteristic behavior for many rare earth hydroxides.

The initial decomposition step involves the loss of one water molecule to form the intermediate oxo-hydroxide. The subsequent step requires higher temperatures to remove the remaining water, yielding the stable oxide. wikipedia.org The specific temperatures for these transitions have been identified through thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA). researchgate.net The controlled calcination of dysprosium hydroxide is a crucial method for producing high-purity dysprosium oxide, a material with applications in ceramics and other advanced technologies. ontosight.airesearchgate.netresearchgate.netsamaterials.com

The sequential reactions are as follows:

Dy(OH)₃ → DyOOH + H₂O

2 DyOOH → Dy₂O₃ + H₂O

Table 2: Thermal Decomposition Stages of this compound

| Decomposition Stage | Reaction | Onset Temperature (°C) | Product | Reference |

|---|---|---|---|---|

| First Stage | Dy(OH)₃ → DyOOH + H₂O | ~299.8 | Dysprosium Oxo-hydroxide (DyOOH) | wikipedia.org |

| Second Stage | 2 DyOOH → Dy₂O₃ + H₂O | ~386.6 | Dysprosium(III) Oxide (Dy₂O₃) | wikipedia.org |

Hydrolysis Reactions Catalyzed by Dysprosium Species

Dysprosium ions (Dy³⁺), like other lanthanide ions, can act as catalysts in hydrolysis reactions, particularly of phosphodiester and phosphate (B84403) monoester linkages found in biomolecules like RNA and various organic phosphates. numberanalytics.comnih.govnih.govtandfonline.com The catalytic activity of lanthanide ions generally increases with the atomic number. nih.gov

The mechanism of this catalysis involves the interaction of the dysprosium ion with water, leading to the formation of hydroxo complexes such as [Dy(OH)]²⁺ and polynuclear species like [Dy₂(OH)₂]⁴⁺. numberanalytics.comtandfonline.comresearchgate.net The formation and stability of these hydrolyzed species are highly dependent on factors like pH and temperature. numberanalytics.comtandfonline.com These dysprosium-hydroxo clusters are believed to be the catalytically active species. nih.gov

In these reactions, the dysprosium ion functions as a Lewis acid, coordinating to the substrate. The bound hydroxide or a coordinated water molecule can then act as a nucleophile or a general base, facilitating the cleavage of the target bond. nih.govtsukuba.ac.jp For instance, in the hydrolysis of RNA, a proposed mechanism involves a bimetallic hydroxo-cluster, [Dy₂(OH)₂]⁴⁺, where the two metal ions cooperate to promote the reaction. nih.gov This catalytic ability is a subject of research for developing artificial enzymes for biotechnology and molecular biology applications. nih.govtandfonline.com

Nucleophilic Substitution Reactions Involving Hydroxide in Related Chemical Systems

While direct studies on nucleophilic substitution involving the hydroxide ligands of this compound are specific to its coordination chemistry, the reactivity of the hydroxide ion (OH⁻) as a nucleophile is a fundamental concept in organic chemistry, particularly in reactions with halogenoalkanes. chemguide.co.ukchemguide.co.uk Understanding this provides context for the chemical nature of the hydroxide groups in Dy(OH)₃.

In these related systems, a halogenoalkane reacts with an aqueous solution of a base like sodium hydroxide in a nucleophilic substitution reaction, where the hydroxide ion replaces the halogen to form an alcohol. chemguide.co.ukchemistrystudent.com

R-X + OH⁻ → R-OH + X⁻ (where R is an alkyl group and X is a halogen)

The hydroxide ion is an effective nucleophile because it has a full negative charge and available lone pairs of electrons on the oxygen atom, which are attracted to the partially positive carbon atom of the carbon-halogen bond. chemguide.co.uksavemyexams.comyoutube.com

The mechanism of this substitution can occur via two main pathways:

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a single-step mechanism where the nucleophile (OH⁻) attacks the carbon atom at the same time as the carbon-halogen bond breaks. This pathway is typical for primary halogenoalkanes. chemguide.co.ukchemguide.co.uk

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the initial formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway is more common for tertiary halogenoalkanes. chemguide.co.uk

The hydroxide ion is a better nucleophile than a neutral water molecule because of its full negative charge, making the reaction with hydroxide significantly faster. chemguide.co.uksavemyexams.com This fundamental reactivity of the hydroxide ion as a potent nucleophile is integral to its role in various chemical transformations.

Environmental Speciation and Geochemistry Research of Dysprosium Trihydroxide

Dysprosium Speciation Modeling in Aqueous Environments

Understanding the various chemical forms of dysprosium in water is critical for predicting its environmental impact. wlu.cawlu.ca Geochemical modeling is a primary tool used to calculate the equilibrium composition and speciation of elements like dysprosium in natural waters. tandfonline.com Models such as Visual MINTEQ are employed to predict which mineral phases may precipitate or dissolve and to assess the distribution of an element among different dissolved species. wlu.catandfonline.com

Research indicates that the free dysprosium ion (Dy³⁺) often represents only a minor fraction of the total dissolved dysprosium in natural aquatic systems. mdpi.com Its speciation is heavily influenced by the formation of complexes with a variety of inorganic and organic ligands present in the water. mdpi.comtandfonline.com The pH of the environment is a master variable; at lower pH values (between 1.0 and 4.0), the Dy³⁺ ion is the major form, but as pH increases, hydroxyl species such as Dy(OH)²⁺, Dy(OH)₂⁺, and the solid precipitate Dy(OH)₃ become progressively dominant. mdpi.comnih.gov

Solubility experiments and modeling for dysprosium have shown that precipitation is significantly affected by both pH and the concentration of other ligands, particularly carbonate. wlu.cawlu.ca For instance, models have predicted over-precipitation of dysprosium at pH 8 and 9. wlu.ca These models help to interpret experimental data and provide a framework for understanding how dysprosium partitions between dissolved and solid phases in complex environmental matrices. wlu.ca Fractionation techniques, which separate particles by size, combined with chemical modeling, further elucidate the distribution of dysprosium between truly dissolved species, colloids, and precipitates. wlu.ca

Hydrolysis Constants and Complexation with Inorganic Ligands (OH⁻, CO₃²⁻, SO₄²⁻, Cl⁻, F⁻)

The interaction of the dysprosium ion (Dy³⁺) with water and common inorganic anions is fundamental to its aqueous geochemistry. The stability of these complexes is described by equilibrium constants, which are essential inputs for speciation models.

Hydrolysis Constants (Interaction with OH⁻)

Hydrolysis is the reaction of the Dy³⁺ ion with water, leading to the formation of soluble hydroxide (B78521) complexes and eventually the precipitation of dysprosium trihydroxide. This process has been studied in detail, yielding formation constants for various mononuclear and polynuclear species. tandfonline.comresearchgate.net The primary hydrolysis products identified include DyOH²⁺, Dy₂(OH)₂⁴⁺, and Dy₅(OH)₉⁶⁺. tandfonline.comresearchgate.net The formation of these species is a critical step preceding the formation of the solid Dy(OH)₃ phase. tandfonline.com The stability of these hydrolyzed species increases with pH. mdpi.comnih.gov

Below is a table of selected hydrolysis constants for dysprosium at 25°C, extrapolated to zero ionic strength. The notation *βp,q represents the formation constant for the species Dyₚ(OH)q.

| Species | Reaction | log *βp,q (I=0) | Reference |

| DyOH²⁺ | Dy³⁺ + H₂O ⇌ DyOH²⁺ + H⁺ | -7.81 ± 0.05 | tandfonline.comresearchgate.net |

| Dy₂(OH)₂⁴⁺ | 2Dy³⁺ + 2H₂O ⇌ Dy₂(OH)₂⁴⁺ + 2H⁺ | -13.68 ± 0.08 | tandfonline.comresearchgate.net |

| Dy₅(OH)₉⁶⁺ | 5Dy³⁺ + 9H₂O ⇌ Dy₅(OH)₉⁶⁺ + 9H⁺ | -54.7 ± 0.1 | tandfonline.comresearchgate.net |

Complexation with Other Inorganic Ligands

In natural waters, dysprosium also forms complexes with other prevalent inorganic ligands. The stability of these complexes influences dysprosium's solubility and mobility.

Carbonate (CO₃²⁻): Carbonate is a significant ligand for REEs in neutral to alkaline waters. mdpi.comtandfonline.com Modeling and experimental studies show that dysprosium forms carbonate complexes, such as DyCO₃⁺, which can be the dominant species in carbonate-rich waters. wlu.catandfonline.com The presence of carbonate provides a pathway for dysprosium dissolution and transport, especially under conditions where hydroxide precipitation might otherwise limit its concentration. wlu.ca

Chloride (Cl⁻): Chloride complexes with dysprosium are generally considered weak under standard surface water conditions. mdpi.comgeoscienceworld.org However, their stability can increase significantly at elevated temperatures, making them more important for REE transport in geothermal and other hydrothermal fluids. geoscienceworld.org

Fluoride (F⁻): REEs, including dysprosium, are known to form strong complexes with fluoride. mdpi.comgeoscienceworld.org The formation of stable fluoride-dysprosium complexes can enhance the mobility of dysprosium in fluoride-containing waters. nih.govrsc.org

Interactions with Environmental Organic Matter and Inorganic Surfaces

The mobility of dysprosium in the environment is strongly mediated by its interactions with both naturally occurring organic matter and the surfaces of inorganic mineral particles.

Interactions with Environmental Organic Matter

Dissolved organic matter (DOM), particularly humic and fulvic acids, has a high affinity for REEs. publish.csiro.au Studies have shown that dysprosium forms strong complexes with humic substances. iaea.orgresearchgate.net This complexation can significantly increase the concentration of dysprosium in the dissolved phase by preventing its precipitation as this compound, even at elevated pH levels. wlu.ca The mobility of dysprosium in the presence of humic acid follows patterns related to the stability of the REE-humic complexes formed. acs.org Time-resolved laser-induced spectrofluorometry (TRLIS) has been used to determine the complexing capacities and interaction constants between dysprosium and humic acids, confirming the importance of these interactions in predicting the behavior of dysprosium in natural systems. iaea.org

Interactions with Inorganic Surfaces

The adsorption of dysprosium onto the surfaces of minerals, such as iron oxides, is a key process that can immobilize it and retard its transport in soils and aquifers. acs.orgacs.orgosti.gov The adsorption of dysprosium onto goethite (an iron oxyhydroxide) is strongly dependent on pH, increasing from virtually no adsorption at pH 5.0 to almost complete adsorption at pH 6.5. acs.orgacs.org This strong pH dependence is characteristic of cation adsorption on oxide minerals. acs.org

Research suggests that the influence of ionic strength on dysprosium adsorption is minor, which provides evidence for the formation of inner-sphere surface complexes, where the dysprosium ion bonds directly to the mineral surface without an intervening water molecule. acs.orgacs.org Surface complexation models (SCMs) have been developed to describe this adsorption behavior, simulating the formation of both monodentate and bidentate inner-sphere complexes between dysprosium and goethite surface sites. acs.orgacs.org Heavy REEs like dysprosium tend to be retained more strongly on mineral surfaces compared to light REEs. mdpi.com

Geochemical Mobility and Redistribution of Dysprosium in Natural Systems

The geochemical mobility of dysprosium is the net result of competing processes that either keep it in solution or remove it to a solid phase. Its redistribution in natural systems is therefore complex, depending on the specific geochemical environment. mdpi.comgeochemsoc.org

Factors Enhancing Mobility:

Complexation with Organic Matter: The formation of soluble complexes with dissolved organic matter, such as humic and fulvic acids, is a primary driver of dysprosium mobility. wlu.caacs.org These organic complexes can prevent dysprosium from precipitating or adsorbing to mineral surfaces, facilitating its transport through surface and groundwaters. wlu.ca

Complexation with Inorganic Ligands: In waters with specific chemical compositions, inorganic ligands can enhance mobility. Fluoride and, under certain conditions, carbonate and sulfate (B86663) can form stable, soluble complexes that increase dissolved dysprosium concentrations. mdpi.comgeoscienceworld.org In high-temperature hydrothermal systems, chloride and alkali complexes can also become significant transport agents. geoscienceworld.orgnih.gov

Factors Limiting Mobility (Promoting Immobilization):

Precipitation as this compound: In neutral to alkaline environments (pH > 6.5-7), the solubility of dysprosium is often limited by the precipitation of this compound, Dy(OH)₃. tandfonline.commdpi.comnih.gov This process effectively removes dysprosium from the dissolved phase.

Adsorption onto Mineral Surfaces: Adsorption onto the surfaces of common environmental minerals, especially iron and manganese oxides and clay minerals, is a major mechanism for dysprosium immobilization. acs.orgmdpi.com As a heavy REE, dysprosium is often preferentially adsorbed over light REEs, which can lead to fractionation and redistribution within soil profiles and aquatic sediments. mdpi.com

Coprecipitation: Dysprosium can be incorporated into the structure of other precipitating minerals, such as carbonates and phosphates, further limiting its mobility. mdpi.com

The interplay of these factors means that the distribution of dysprosium can vary significantly. For example, the preferential complexation of heavy REEs with organic matter can increase their mobility in soil water, while their stronger retention on mineral surfaces can simultaneously work to immobilize them, leading to distinct distribution patterns across different soil horizons. mdpi.com Ultimately, the redistribution of dysprosium in natural systems is a dynamic process controlled by water chemistry, mineralogy, and the presence of organic matter. mdpi.com

Advanced Materials Science Principles and Catalysis Research Involving Dysprosium Trihydroxide

Role of Dysprosium Hydroxide (B78521) in Heterogeneous Catalysis (Lewis Acid Catalysis, Photocatalysis)

Dysprosium trihydroxide and its related compounds serve as significant materials in the field of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. ontosight.aifrontiersin.org Their utility spans both Lewis acid catalysis and photocatalysis.

Lewis Acid Catalysis

The dysprosium(III) ion is a strong and hard Lewis acid, capable of accepting an electron pair. nih.gov This property is central to its catalytic activity. While this compound itself can act as a Lewis acid, research has often focused on more complex structures derived from it. For instance, dysprosium-organic frameworks (MOFs) have been employed as heterogeneous Lewis acid catalysts. nanochemres.orgnanochemres.org In these frameworks, the coordinatively unsaturated Dy(III) centers act as accessible Lewis acid sites that can activate organic molecules. nanochemres.org This has been demonstrated in the oxidation of sulfides to sulfoxides, where the Dy-MOF catalyzes the reaction efficiently. nanochemres.orgnanochemres.org The catalytic performance of lanthanide-based catalysts, including those with dysprosium, is linked to their electrophilicity, with a stronger electrostatic field leading to more activated intermediates and faster reactions. nih.gov

Photocatalysis

In photocatalysis, dysprosium's role is primarily as a dopant or as a component in a composite material rather than as a direct photocatalyst. Dysprosium oxide (Dy₂O₃), which is derived from the hydroxide, has a wide energy gap, limiting its efficiency under visible light. researchgate.net However, when Dy³⁺ ions are incorporated into other semiconductor materials, they significantly enhance photocatalytic activity. nanochemres.orgacs.org

Research has shown that dysprosium-doped layered double hydroxides (LDHs) are effective photocatalysts. researchgate.netfrontiersin.org For example, a Zn/Al-LDH doped with 2% dysprosium exhibited a 98% degradation efficiency for the antibiotic sulfamethoxazole (B1682508) under UV irradiation, outperforming commercial photocatalysts like ZnO and TiO₂ P-25. researchgate.net The enhancement is attributed to several factors:

Suppression of Electron-Hole Recombination: The f-shells of dysprosium can trap excited electrons, prolonging the separation of photogenerated electron-hole pairs and making them more available for redox reactions. researchgate.netnanochemres.orgnanochemres.org

Creation of New Energy Levels: Doping with Dy³⁺ can create new energy levels within the bandgap of the host material, enabling the absorption of lower-energy photons and improving efficiency under a broader light spectrum. nanochemres.orgnanochemres.org

Improved Structural Properties: The incorporation of dysprosium can lead to materials with a higher specific surface area, providing more active sites for the catalytic reaction to occur. frontiersin.orgfrontiersin.org

Dysprosium Hydroxide as a Precursor for Dysprosium Oxide Materials

This compound is a critical intermediate and precursor for the synthesis of dysprosium(III) oxide (Dy₂O₃), a technologically important rare-earth oxide. ontosight.ai The conversion is typically achieved through thermal decomposition (calcination). ontosight.aiwikipedia.org This process is a key step in producing high-purity Dy₂O₃ powders and nanostructures. researchgate.netresearchgate.net

The thermal decomposition of Dy(OH)₃ is a multi-step process:

this compound first dehydrates to form dysprosium oxyhydroxide (DyOOH). wikipedia.org

Upon further heating at higher temperatures, the dysprosium oxyhydroxide decomposes to form dysprosium oxide (Dy₂O₃). wikipedia.org

The specific temperatures for these transitions are documented as follows:

Dy(OH)₃ → DyOOH + H₂O (at ~299.8 °C) wikipedia.org

2DyOOH → Dy₂O₃ + H₂O (at ~386.6 °C) wikipedia.org

Various synthesis methodologies leverage this precursor relationship to control the morphology and size of the final Dy₂O₃ product. Methods like hydrothermal synthesis, homogeneous precipitation, and sol-gel processing use dysprosium salts that convert to the hydroxide in situ before being calcined. researchgate.netresearchgate.net For example, by carefully controlling hydrothermal conditions, either dysprosium hydroxide nanorods (at 130°C) or dysprosium oxide nanorods (at 210°C) can be selectively synthesized from a dysprosium oxide crystal starting material. researchgate.net Similarly, homogeneous precipitation using urea (B33335) allows for the slow and controlled generation of hydroxide ions, leading to the formation of uniform, spherical precursor particles that can be calcined to produce Dy₂O₃ nanoparticles with a consistent morphology. researchgate.net

| Reactant | Intermediate Product | Final Product | Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| Dy(OH)₃ | DyOOH | - | ~299.8 | wikipedia.org |

| DyOOH | - | Dy₂O₃ | ~386.6 | wikipedia.org |

Nanomaterials Design and Their Influence on Catalytic Activity

The design of nanomaterials is a cornerstone of modern catalysis, and dysprosium-based catalysts are no exception. The catalytic activity of a material is profoundly influenced by its physical and chemical properties at the nanoscale, such as size, shape, and surface area. researchgate.net

Key principles in the design of dysprosium-based nanocatalysts include:

High Surface-to-Volume Ratio: Nanomaterials possess a significantly larger surface area compared to their bulk counterparts, which exposes more active catalytic sites and enhances reaction rates. researchgate.net

Morphology Control: The shape of a nanoparticle (e.g., nanorods, nanosquares, spherical particles) can influence its catalytic performance by exposing different crystal facets with varying reactivity. researchgate.net Hydrothermal methods are often employed as they allow for straightforward synthesis of size-controlled and homogeneous nanoparticles. researchgate.net

Doping and Surface Modification: The catalytic properties of a nanomaterial can be finely tuned by introducing dopants or modifying its surface. Incorporating Dy³⁺ ions into the lattice of other oxides, such as TiO₂ or Y₂O₃, alters the electronic band structure, which can lower the bandgap energy and increase the absorption of visible light. nanochemres.orgacs.org This is particularly beneficial in photocatalysis, as it improves the generation of electron-hole pairs, a critical step in the degradation of pollutants. nanochemres.org Research on Dy-doped Y₂O₃ coated on biosilica demonstrated that the resulting nanostructures had a greater specific surface area and pore volume, leading to enhanced sonophotocatalytic degradation of dyes. nanochemres.orgnanochemres.org

| Design Principle | Effect on Material Property | Impact on Catalytic Activity | Example | Reference |

|---|---|---|---|---|

| Size Reduction (Nanoscale) | Increases surface-to-volume ratio | Provides more active sites for reaction | Dy₂O₃ nanoparticles for photocatalysis | researchgate.net |

| Morphology Control | Exposes specific, highly reactive crystal facets | Enhances catalytic selectivity and rate | Dy(OH)₃ and Dy₂O₃ nanorods | researchgate.net |

| Doping with Dy³⁺ | Alters electronic structure, creates new energy levels | Reduces electron-hole recombination, increases light absorption | Dy³⁺-doped Y₂O₃ coated on biosilica | nanochemres.orgnanochemres.org |

Composite Materials Formation and Reinforcement Principles

Dysprosium compounds, particularly in the form of layered double hydroxides (LDHs), can be integrated into polymer matrices to create advanced composite materials with enhanced properties. nih.gov The fundamental principle of these composites is to combine the processability of a polymer with the functional or structural benefits of an inorganic filler.

The reinforcement principles for such composites include:

Load Transfer: The primary role of the reinforcing agent (e.g., Dy-containing LDH platelets) is to bear a significant portion of the mechanical stress applied to the composite. Effective load transfer from the softer polymer matrix to the stiffer filler is crucial for improving mechanical properties like tensile strength and hardness. nih.gov

Dispersion and Interfacial Adhesion: Achieving a uniform dispersion of the filler within the polymer matrix is essential to avoid stress concentration points and premature failure. Strong adhesion at the filler-polymer interface ensures efficient load transfer. The compatibility between the polymer and the filler can be improved by modifying the surface of the filler, for instance, by altering the interlayer anions in LDHs to be more organophilic. nih.gov

Structural Integrity: The morphology of the filler plays a role in reinforcement. A more compact and well-defined structure, as seen in some LDH particles, can lead to better mechanical improvements in the final composite material. nih.gov

While specific studies on this compound for polymer reinforcement are limited, the principles are well-established for isostructural LDH materials and are directly applicable. For example, FeAl-LDH@SiO₂ particles have been shown to effectively reinforce poly(methyl) methacrylate (B99206) (PMMA) matrices. nih.gov

Integration of Dysprosium Hydroxide in Double Layered Hydroxides (LDHs) for Catalytic Applications

Layered double hydroxides (LDHs) are a class of 2D anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·yH₂O. Their structure allows for the incorporation of various cations into the hydroxide layers, including rare-earth elements like dysprosium. frontiersin.orgfrontiersin.org

Dy³⁺ ions can be integrated into the trivalent M(III) sites within the brucite-like layers of LDHs, typically through a co-precipitation synthesis method. frontiersin.orgresearchgate.net The resulting Dy-doped LDHs have emerged as highly promising heterogeneous catalysts, especially in photocatalysis. researchgate.netfrontiersin.orgdntb.gov.uadntb.gov.ua

Key findings from research on Dy-LDH catalysts include:

Enhanced Photocatalytic Efficiency: ZnAlDy-LDH has been proven to be a superior photocatalyst for degrading aqueous pollutants compared to its components and even commercial catalysts. frontiersin.orgresearchgate.netfrontiersin.org